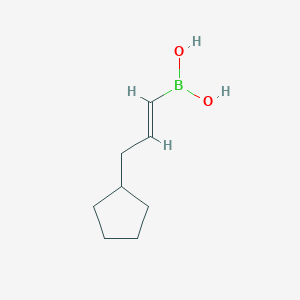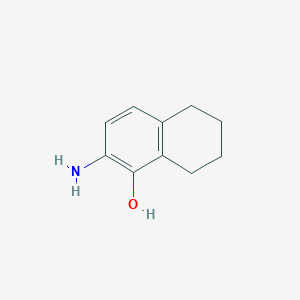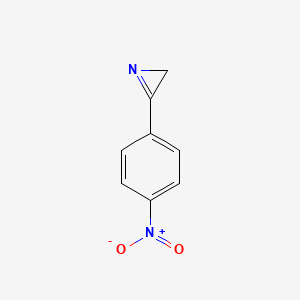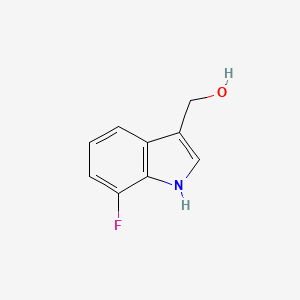
(E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C8H15BO2. It is characterized by the presence of a boronic acid group attached to a cyclopentylprop-1-en-1-yl moiety. This compound is of interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid typically involves the hydroboration of an alkyne precursor followed by oxidation. One common method is the hydroboration of (E)-3-cyclopentylprop-1-yne using a borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane. The resulting organoborane intermediate is then oxidized using hydrogen peroxide in the presence of a base like sodium hydroxide to yield the desired boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar hydroboration-oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: (E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, producing a substituted alkene or arene.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Suzuki-Miyaura Coupling: Substituted alkenes or arenes.
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
科学研究应用
(E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is essential for the formation of carbon-carbon bonds in complex molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
作用机制
The mechanism of action of (E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid in chemical reactions involves the formation and cleavage of carbon-boron bonds. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group can also participate in oxidation and reduction reactions, leading to the formation of various functional groups.
相似化合物的比较
Phenylboronic acid: Another widely used boronic acid in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Vinylboronic acid: Similar to (E)-(3-Cyclopentylprop-1-en-1-yl)boronic acid but with a vinyl group instead of a cyclopentylprop-1-en-1-yl moiety.
Allylboronic acid: Contains an allyl group and is used in similar cross-coupling reactions.
Uniqueness: this compound is unique due to its cyclopentylprop-1-en-1-yl moiety, which imparts specific steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable building block in organic synthesis.
属性
分子式 |
C8H15BO2 |
|---|---|
分子量 |
154.02 g/mol |
IUPAC 名称 |
[(E)-3-cyclopentylprop-1-enyl]boronic acid |
InChI |
InChI=1S/C8H15BO2/c10-9(11)7-3-6-8-4-1-2-5-8/h3,7-8,10-11H,1-2,4-6H2/b7-3+ |
InChI 键 |
XVHGQTPZDPKKSG-XVNBXDOJSA-N |
手性 SMILES |
B(/C=C/CC1CCCC1)(O)O |
规范 SMILES |
B(C=CCC1CCCC1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)




![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)

